2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide
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Overview
Description
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide is a useful research compound. Its molecular formula is C25H30N4O3S and its molecular weight is 466.6. The purity is usually 95%.
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Scientific Research Applications
- Application : Researchers have developed a catalytic protodeboronation method for 1°, 2°, and 3° alkyl boronic esters using a radical approach. This protocol enables formal anti-Markovnikov alkene hydromethylation, a valuable yet previously unknown transformation .
- Application : The compound you mentioned contains an imidazole ring. Imidazole derivatives exhibit diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Researchers explore their potential as drug candidates .
Catalytic Protodeboronation
Imidazole Derivatives
Mechanism of Action
Target of Action
The primary targets of this compound are the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its targets, the α1-ARs, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The compound affects the pathways associated with the α1-ARs. These receptors are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine . They are also associated with numerous neurodegenerative and psychiatric conditions .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The compound’s action results in changes at the molecular and cellular levels. For instance, it can induce BDNF-like neurite growth and neuroprotection in cultured neurons . It also selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels .
properties
IUPAC Name |
2-[4-(2,5-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-4-32-22-11-9-21(10-12-22)27-33(30,31)24-6-5-13-26-25(24)29-16-14-28(15-17-29)23-18-19(2)7-8-20(23)3/h5-13,18,27H,4,14-17H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQRPOREYXLGNQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(N=CC=C2)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.